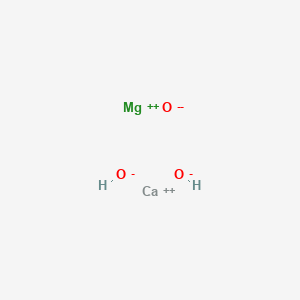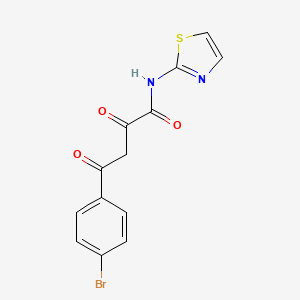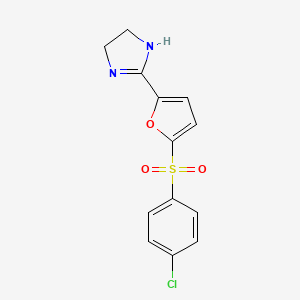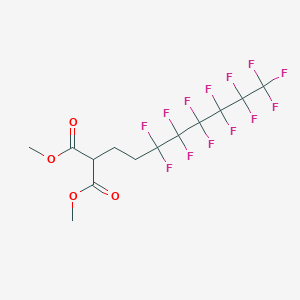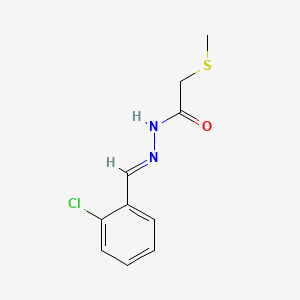
(E)-(Methylthio)acetic acid ((2-chlorophenyl)methylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(Methylthio)acetic acid ((2-chlorophenyl)methylene)hydrazide is an organic compound with a complex structure that includes a methylthio group, an acetic acid moiety, and a hydrazide linked to a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(Methylthio)acetic acid ((2-chlorophenyl)methylene)hydrazide typically involves the reaction of (2-chlorophenyl)methylene hydrazine with methylthioacetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial production process may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-(Methylthio)acetic acid ((2-chlorophenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
(E)-(Methylthio)acetic acid ((2-chlorophenyl)methylene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-(Methylthio)acetic acid ((2-chlorophenyl)methylene)hydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-(Methylthio)acetic acid ((2-bromophenyl)methylene)hydrazide
- (E)-(Methylthio)acetic acid ((2-fluorophenyl)methylene)hydrazide
- (E)-(Methylthio)acetic acid ((2-iodophenyl)methylene)hydrazide
Uniqueness
(E)-(Methylthio)acetic acid ((2-chlorophenyl)methylene)hydrazide is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. The chlorophenyl group can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different halogen substitutions.
Properties
CAS No. |
133661-69-5 |
|---|---|
Molecular Formula |
C10H11ClN2OS |
Molecular Weight |
242.73 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-methylsulfanylacetamide |
InChI |
InChI=1S/C10H11ClN2OS/c1-15-7-10(14)13-12-6-8-4-2-3-5-9(8)11/h2-6H,7H2,1H3,(H,13,14)/b12-6+ |
InChI Key |
AJLPTWMDPZSNMH-WUXMJOGZSA-N |
Isomeric SMILES |
CSCC(=O)N/N=C/C1=CC=CC=C1Cl |
Canonical SMILES |
CSCC(=O)NN=CC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,17,17,17-Dotriacontafluoro-16-(trifluoromethyl)heptadecyl]oxirane](/img/structure/B12733011.png)

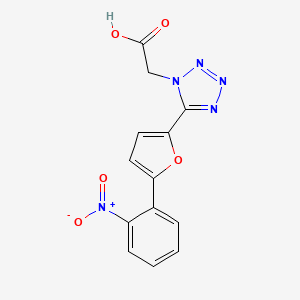

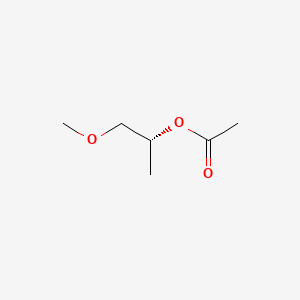
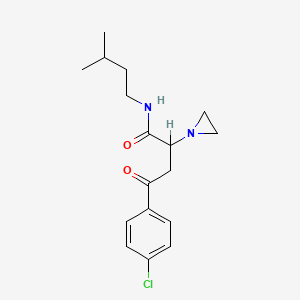
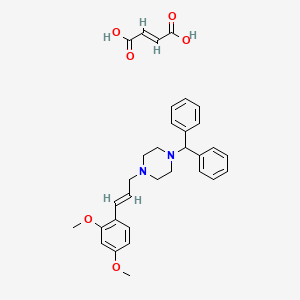
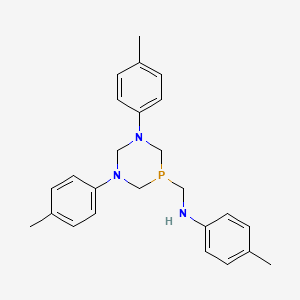
![4-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-(4-fluorophenyl)butan-1-one;(E)-but-2-enedioic acid](/img/structure/B12733053.png)
